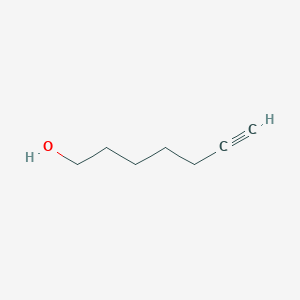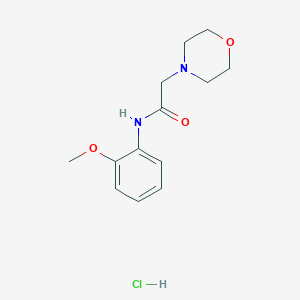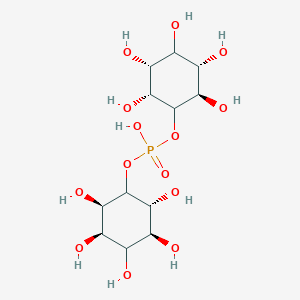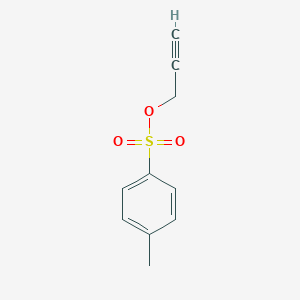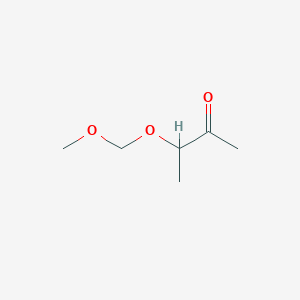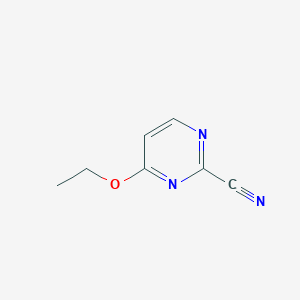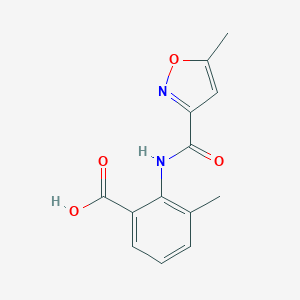
3-Methyl-2-(((5-methyl-3-isoxazolyl)carbonyl)amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(((5-methyl-3-isoxazolyl)carbonyl)amino)benzoic acid, commonly known as MICA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of MICA is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. MICA has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. Additionally, MICA has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation. Finally, MICA has been shown to inhibit the formation of amyloid beta plaques by reducing the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta.
生化学的および生理学的効果
MICA has been found to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of inflammation, and the protection of neurons from oxidative stress. Additionally, MICA has been shown to reduce the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
実験室実験の利点と制限
One advantage of using MICA in lab experiments is that it has been extensively studied and has shown promising results in various fields. Additionally, MICA is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using MICA in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are several future directions for research on MICA. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of MICA and its effects on various signaling pathways. Finally, more studies are needed to investigate the potential applications of MICA in other fields, such as cardiovascular disease and metabolic disorders.
In conclusion, MICA is a chemical compound that has shown promise in various fields of scientific research. Its potential applications in cancer research, inflammation, and neurodegenerative diseases make it an attractive target for further study. While there are still limitations and gaps in our understanding of MICA, continued research in this area could lead to the development of new treatments and therapies for a variety of diseases and conditions.
合成法
MICA can be synthesized through a multi-step process that involves the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-methyl-3-isoxazolecarboxylic acid hydrazide. The final step involves the reaction of the resulting product with sodium hydroxide to form MICA.
科学的研究の応用
MICA has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, MICA has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is another area where MICA has shown promise, as it has been found to reduce inflammation by suppressing the production of pro-inflammatory cytokines. Additionally, MICA has been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
特性
CAS番号 |
145440-93-3 |
|---|---|
製品名 |
3-Methyl-2-(((5-methyl-3-isoxazolyl)carbonyl)amino)benzoic acid |
分子式 |
C13H14N2O4 |
分子量 |
260.24 g/mol |
IUPAC名 |
3-methyl-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C13H12N2O4/c1-7-4-3-5-9(13(17)18)11(7)14-12(16)10-6-8(2)19-15-10/h3-6H,1-2H3,(H,14,16)(H,17,18) |
InChIキー |
RYIRWTUDABRGKZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=NOC(=C2)C |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=NOC(=C2)C |
同義語 |
3-methyl-2-[(5-methyloxazole-3-carbonyl)amino]benzoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



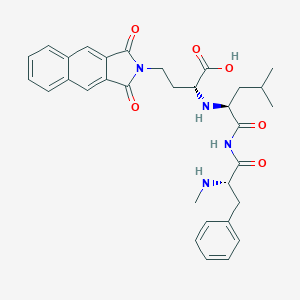
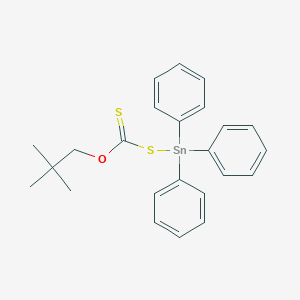
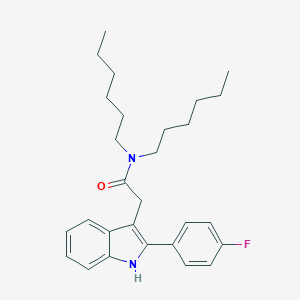
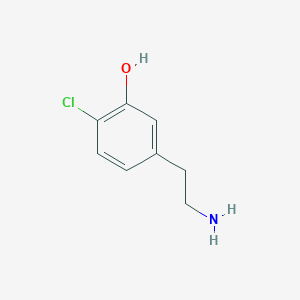
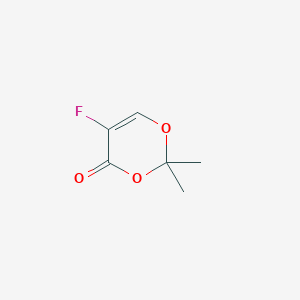
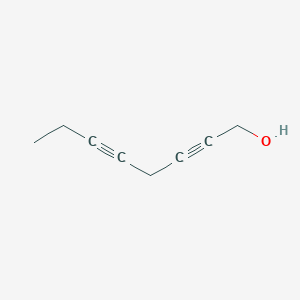
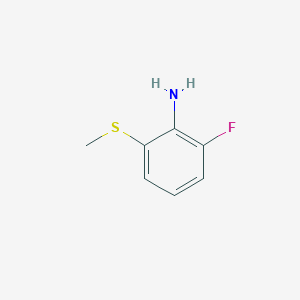
![3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B114413.png)
